4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Nitration regioselectivity Ipso-substitution Synthetic methodology

Researchers often face supply bottlenecks for nitro-functionalized pyrazole building blocks that maintain high purity while offering orthogonal reactivity. 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole (CAS 73227-97-1) addresses this need: • Orthogonal handles: C4-Br for Pd-catalyzed Suzuki-Miyaura cross-coupling; para-NO₂ for selective reduction to aniline (H₂/Pd-C, Fe/HCl) without compromising the bromide. • Quality assured: ≥98% purity (HPLC), mp 185-186°C, suitable as a calibration standard for QC methods. • Supply reliability: Stocked in multiple global warehouses with ambient shipping; available in 250 mg, 1 g, and bulk quantities.

Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
CAS No. 73227-97-1
Cat. No. B1280221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(4-nitrophenyl)-1H-pyrazole
CAS73227-97-1
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)Br)[N+](=O)[O-]
InChIInChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12)
InChIKeyUPHRISFLZHTMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Overview


4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic building block belonging to the NH-pyrazole class, featuring a bromine atom at the 4-position and a para-nitrophenyl group at the 3-position . With a molecular formula of C₉H₆BrN₃O₂ and a molecular weight of 268.07 g/mol, this compound serves as a versatile intermediate for further functionalization via the aryl bromide handle or nitro-group transformations . It is commercially available at ≥98% purity and is typically stored at 2–8°C .

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Substitution Failure


The 4-bromo-3-(4-nitrophenyl)-1H-pyrazole scaffold presents a unique combination of substituents that cannot be replicated by simple analogs. The para-nitrophenyl group withdraws electron density and introduces a chromophore, while the bromine at C-4 serves as a versatile cross-coupling handle. Replacement with 4-bromo-3-phenyl-1H-pyrazole eliminates the nitro functionality entirely; substitution with 4-chloro-3-(4-nitrophenyl)-1H-pyrazole alters halogen reactivity; and use of the regioisomeric 4-bromo-5-(4-nitrophenyl)-1H-pyrazole (a tautomer of the same CAS entry) can lead to divergent reactivity in N-functionalization reactions [1]. These differences translate into measurably distinct physicochemical properties, as quantified below.

Quantitative Evidence vs. Closest Analogs


Electrophilic Nitration: para-Nitrophenyl vs. Nitrodebromination

In the landmark study by Chang et al., nitration of 4-bromo-3-phenyl-1H-pyrazole in 80% H₂SO₄ proceeds with exclusive para-nitration on the phenyl ring to yield 4-bromo-3-(4-nitrophenyl)-1H-pyrazole (the target compound). By contrast, all other 4-bromopyrazoles lacking an N-substituent undergo predominant nitrodebromination (ipso-substitution of bromine) rather than phenyl nitration [1]. This divergent pathway establishes the target compound as the unique product of a specific substrate-controlled nitration.

Nitration regioselectivity Ipso-substitution Synthetic methodology

Melting Point Elevation vs. Non-Nitro Analog

The introduction of the para-nitro group substantially raises the melting point. The target compound exhibits a melting point of 185–186°C , whereas its direct non-nitro analog, 4-bromo-3-phenyl-1H-pyrazole, melts at 116–117°C . This ~69°C elevation reflects enhanced intermolecular interactions conferred by the nitro group.

Thermal properties Purification Solid-state characterization

Density Increase vs. Non-Nitro Analog

The measured density of 4-bromo-3-(4-nitrophenyl)-1H-pyrazole is 1.737 g/cm³ , compared to a predicted density of 1.565 g/cm³ for 4-bromo-3-phenyl-1H-pyrazole . This ~11% increase is consistent with the additional mass and polar character of the nitro substituent, which promotes tighter crystal packing.

Density Crystal packing Material properties

Aryl Bromide vs. Aryl Chloride Cross-Coupling Reactivity

The C-4 bromine atom in 4-bromo-3-(4-nitrophenyl)-1H-pyrazole provides a well-established oxidative addition site for Pd-catalyzed cross-coupling reactions. Compared to the analogous 4-chloro derivative (4-chloro-3-(4-nitrophenyl)-1H-pyrazole), the C–Br bond (bond dissociation energy ~70 kcal/mol) is significantly more reactive toward oxidative insertion than the C–Cl bond (~83 kcal/mol) [1]. This intrinsic difference in bond strength enables milder coupling conditions and higher catalytic turnover.

Cross-coupling Suzuki reaction Halogen reactivity

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Applications


Suzuki Coupling for Pyrazole Library Synthesis

The aryl bromide at C-4 serves as a robust coupling partner for Pd-catalyzed Suzuki–Miyaura reactions, enabling installation of diverse aryl, heteroaryl, or vinyl groups. This is supported by the well-established reactivity of aryl bromides [1] and the compound's ≥98% commercial purity , which minimizes side reactions. The para-nitrophenyl group remains intact under standard coupling conditions, preserving a useful chromophore or precursor for later reduction to an aniline.

Aniline Building Block Precursor

The para-nitro group can be selectively reduced (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂) to yield 4-bromo-3-(4-aminophenyl)-1H-pyrazole, an aniline intermediate for amide bond formation, urea synthesis, or diazotization chemistry. The distinct melting point (185–186°C) facilitates purity assessment after reduction, while the bromine handle is retained for subsequent orthogonal functionalization.

Analytical Reference Standard for Nitropyrazoles

The compound's sharp melting point (185–186°C) , well-defined density (1.737 g/cm³) , and commercial availability at high purity make it suitable as a calibration standard for HPLC, GC-MS, or DSC methods in quality control laboratories focused on nitropyrazole-containing pharmaceutical intermediates.

Spin-Label Synthesis: Nitrone and Nitroxide

The para-nitrophenyl moiety can be converted to a nitrone via N-alkylation and subsequent oxidation, or to a nitroxide radical for EPR spin-labeling applications. The presence of the bromine atom allows further conjugation to biomolecules or polymers. The unique regiochemical accessibility of this compound via nitration of 4-bromo-3-phenyl-1H-pyrazole [2] ensures a defined synthetic entry point.

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